![molecular formula C7H11NO2 B2585603 (R)-5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-56-3](/img/structure/B2585603.png)
(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid
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Overview
Description
Azaspiro compounds are a class of organic compounds that contain a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . They are often used as building blocks in medicinal chemistry due to their structural complexity and diversity .
Molecular Structure Analysis
Azaspiro compounds, such as “®-5-Azaspiro[2.4]heptane-6-carboxylic acid”, typically have a three-dimensional structure due to the spirocyclic framework . This can influence their chemical properties and interactions with biological targets .
Chemical Reactions Analysis
The reactivity of azaspiro compounds can vary greatly depending on their specific structures and functional groups . They can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .
Physical And Chemical Properties Analysis
Azaspiro compounds can have a wide range of physical and chemical properties depending on their specific structures . For example, they can vary in terms of polarity, solubility, stability, and reactivity .
Scientific Research Applications
Cleavage and Transformations
(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid: has been studied for its reductive cleavage and subsequent transformations. When treated with zinc in acetic acid, the N–O bond in the isoxazolidine ring undergoes cleavage, leading to the formation of 1,3-amino alcohols. These alcohols can cyclize under the reaction conditions, yielding bi- or tricyclic lactams or lactones while retaining the three-membered ring structure .
Bis(hydroxymethyl)cyclopropanes
Substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, synthesized by reacting nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate, can be reduced with lithium tetrahydridoaluminate. This reduction leads to the formation of bis(hydroxymethyl)cyclopropanes, which have potential applications in organic synthesis .
(2R,6R)-6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
Another intriguing derivative of this compound is (2R,6R)-6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid . It has been investigated for its properties and potential applications. For instance, it may serve as a building block in the synthesis of more complex molecules .
Mechanism of Action
Safety and Hazards
Future Directions
The study of azaspiro compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Future research may focus on developing new synthetic methods for azaspiro compounds, studying their biological activities, and exploring their potential as therapeutic agents .
properties
IUPAC Name |
(6R)-5-azaspiro[2.4]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOAMAASOUOLEG-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@@H](NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid |
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